TBHA serves as a valuable building block in the synthesis of peptides and peptidomimetics. Its hydrazinocarbonyl functionality allows for coupling with amino acid derivatives to create peptide chains. The tri-Boc (tert-butyloxycarbonyl) protecting groups on the molecule ensure chemoselective manipulation during peptide assembly. These protecting groups can be selectively removed under specific conditions to unveil the desired functionalities for further reactions. ()
Here are some examples of how TBHA is used in peptide synthesis:
Studies suggest that TBHA exhibits inhibitory effects on specific enzymes. Research has shown its potential to inhibit enzymes like cyclooxygenase (COX) and thromboxane A2 synthase (TXAS). COX enzymes are involved in the production of inflammatory mediators like prostaglandins, while TXAS plays a role in platelet aggregation. ()
Tri-Boc-hydrazinoacetic acid is a chemical compound characterized by the presence of three tert-butyloxycarbonyl (Boc) protecting groups on the hydrazinoacetic acid structure. Its molecular formula is C₁₁H₁₅N₃O₄, and it has a CAS number of 261380-41-0. This compound is primarily utilized in organic synthesis, particularly in peptide coupling reactions, due to its ability to protect the hydrazine functional group while facilitating the formation of amide bonds.
The primary reaction involving tri-Boc-hydrazinoacetic acid is its use in peptide coupling. In this process, the carboxylic acid group of tri-Boc-hydrazinoacetic acid is activated using coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or N,N'-dicyclohexylcarbodiimide (DIC) combined with hydroxybenzotriazole (HOBt). The activated ester formed can react with amine groups from peptides or amino acids, leading to the incorporation of the hydrazinoacetyl moiety into larger peptide structures
While specific biological activities of tri-Boc-hydrazinoacetic acid are not extensively documented, its derivatives and related compounds have been studied for their roles in drug design and development. Hydrazine derivatives are known for their potential antitumor and antimicrobial properties. The incorporation of hydrazine into biological molecules can enhance their pharmacological profiles, making tri-Boc-hydrazinoacetic acid a valuable building block in medicinal chemistry
Tri-Boc-hydrazinoacetic acid can be synthesized through several methods: Tri-Boc-hydrazinoacetic acid is primarily used in: Interaction studies involving tri-Boc-hydrazinoacetic acid focus on its reactivity with various nucleophiles, particularly amines and aldehydes. These interactions are crucial for understanding how this compound can be utilized in forming stable linkages in polymeric systems and hydrogels. Research indicates that hydrazone linkages formed from tri-Boc-hydrazinoacetic acid exhibit unique properties such as self-healing and pH responsiveness, which are advantageous for biomedical applications
Several compounds share structural similarities with tri-Boc-hydrazinoacetic acid. Here are some notable examples: Tri-Boc-hydrazinoacetic acid stands out due to its three protective Boc groups, which provide stability during synthetic processes while allowing for selective deprotection when needed. This unique feature enhances its utility in complex organic synthesis and bioconjugation strategies.Compound Name Structure/Features Unique Aspects Hydrazinoacetic Acid Contains one hydrazine group without Boc protection More reactive due to lack of protective groups Di-tert-butyl Hydrazine Two tert-butyl groups protecting two hydrazine sites Increased steric hindrance compared to tri-Boc Borylated Hydrazino Acid Derivative Contains boron functionality alongside hydrazine Enhanced electronic properties due to boron Acetylhydrazine A simpler derivative with an acetyl group Less sterically hindered than tri-Boc variant
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